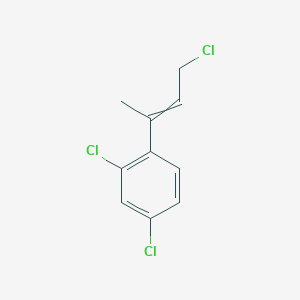
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene: is an organic compound with the molecular formula C10H9Cl3 It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a 4-chlorobut-2-en-2-yl group is attached at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene typically involves the chlorination of butadiene followed by a series of reactions to introduce the benzene ring and additional chlorine atoms. The process can be summarized as follows:
Chlorination of Butadiene: Butadiene undergoes liquid- or vapor-phase chlorination to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to 3,4-dichlorobut-1-ene by heating to temperatures of 60–120°C in the presence of a catalyst.
Introduction of Benzene Ring: The chlorinated butene is then reacted with a benzene derivative under specific conditions to introduce the benzene ring and additional chlorine atoms at the 2nd and 4th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Applications De Recherche Scientifique
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobut-2-ene: A related compound with similar structural features but different reactivity and applications.
Chloroprene: Another related compound used in the production of synthetic rubber (neoprene).
Uniqueness
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the 4-chlorobut-2-en-2-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
648425-36-9 |
|---|---|
Formule moléculaire |
C10H9Cl3 |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
2,4-dichloro-1-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-7(4-5-11)9-3-2-8(12)6-10(9)13/h2-4,6H,5H2,1H3 |
Clé InChI |
PHWQVCRIAJDAJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCl)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
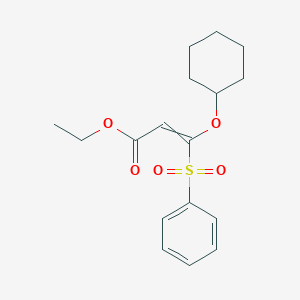
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
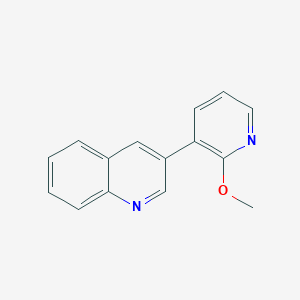
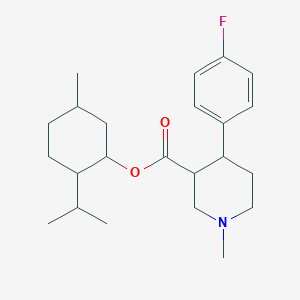
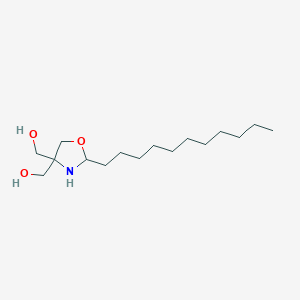
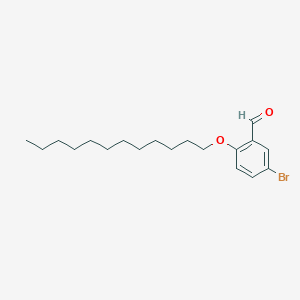
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
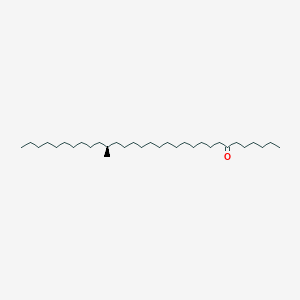
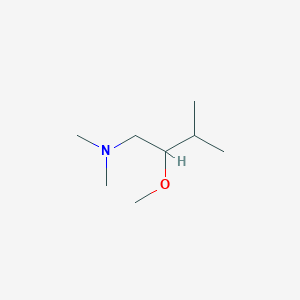
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
